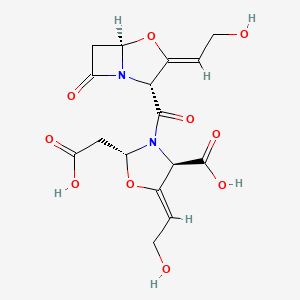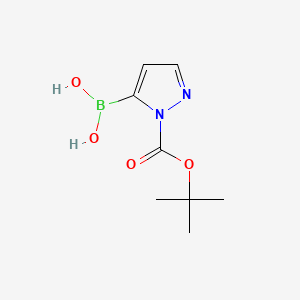
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile, also known as NPPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Mechanism Of Action
The mechanism of action of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile involves its ability to inhibit the activity of certain enzymes. Specifically, 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. By inhibiting the activity of acetylcholinesterase, 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile can potentially be used to treat a range of neurological disorders.
Biochemical and Physiological Effects
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has also been found to exhibit antioxidant activity, making it a potential candidate for the development of drugs that target oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile. One promising area of research is the development of new drugs that target enzyme activity. 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of drugs that target enzyme activity. Another area of research is the development of new methods for synthesizing 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile, which could potentially improve its yield and reduce its cost. Additionally, further research is needed to better understand the potential toxicity of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile and its effects on living organisms.
Synthesis Methods
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile can be synthesized through a multi-step process that involves the reaction of p-tolylacetonitrile with nitrobenzene in the presence of a base to form 4-nitrophenyl-3-(p-tolyl)propanenitrile. The resulting compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to obtain 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile.
Scientific Research Applications
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been the subject of extensive scientific research due to its potential use in various applications. One of the most significant applications of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is in the development of new drugs. 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of drugs that target enzyme activity.
properties
IUPAC Name |
3-(4-methylphenyl)-2-(4-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-15(11-17)14-6-8-16(9-7-14)18(19)20/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYHJAWYAWGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857061 |
Source


|
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile | |
CAS RN |
1254177-46-2 |
Source


|
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
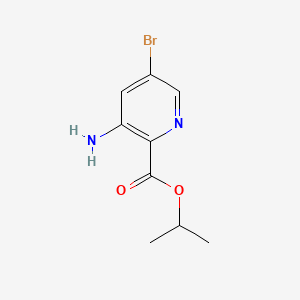
![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)
![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)


![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)
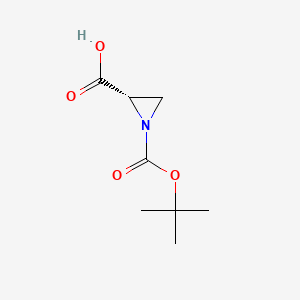
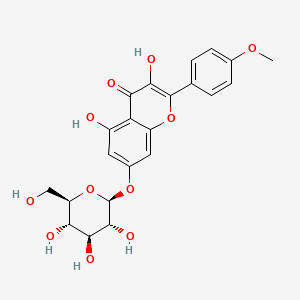
![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)
